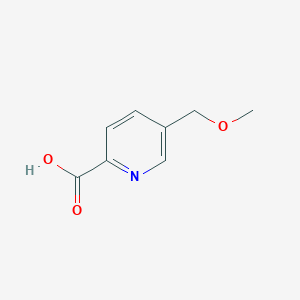
2-(2-thiazolyl)Cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thiazolyl)Cyclopropanamine is a heterocyclic organic compound featuring a cyclopropane ring attached to a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thiazolyl)Cyclopropanamine typically involves the reaction of a thiazole derivative with a cyclopropane precursor. One common method includes the use of α-bromo ketone and dithiocarbamate in the presence of water, which is then refluxed to yield the desired thiazole compound . Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the synthesis process more sustainable .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. Techniques such as microwave irradiation and solid support synthesis are employed to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Thiazolyl)Cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Thiazolyl)Cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(2-Thiazolyl)Cyclopropanamine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, which can influence enzyme activity and receptor binding. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Comparison: 2-(2-Thiazolyl)Cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H8N2S/c7-5-3-4(5)6-8-1-2-9-6/h1-2,4-5H,3,7H2 |
InChI Key |
ZMFZVYDNZMWWQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)











